molecular formula C26H22O7 B2708332 3-(3-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one CAS No. 858754-17-3

3-(3-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one

Cat. No.: B2708332
CAS No.: 858754-17-3
M. Wt: 446.455
InChI Key: YILJDBNKCQKBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a 4H-chromen-4-one (flavone) backbone with multiple substituents. The core structure includes a methoxyphenoxy group at position 3, a 2-methyl group, and a 2-(4-methoxyphenyl)-2-oxoethoxy chain at position 5.

Properties

IUPAC Name

3-(3-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-16-26(33-21-6-4-5-19(13-21)30-3)25(28)22-12-11-20(14-24(22)32-16)31-15-23(27)17-7-9-18(29-2)10-8-17/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILJDBNKCQKBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one involves multiple steps. One common synthetic route includes the reaction of 3-methoxyphenol with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with 2-methylchromen-4-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as specific temperatures and pH levels. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key areas include:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, potentially scavenging free radicals and inhibiting oxidative stress.
    StudyFindings
    In vitro assaysDemonstrated ability to reduce oxidative stress markers in cell cultures.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory potential.
    StudyFindings
    RAW 264.7 macrophagesReduced levels of TNF-alpha and IL-6 upon treatment.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
    Case StudyObjectiveMethodologyFindings
    MCF-7 Breast Cancer CellsEvaluate effects on cell viabilityTreated with varying concentrations; MTT assay usedSignificant reduction in cell viability, with IC50 values indicating potent activity.

Material Science

The unique properties of this compound allow it to be utilized in the development of new materials with enhanced stability or reactivity. Applications include:

  • Development of coatings that require UV stability.
  • Use as a building block for synthesizing more complex organic materials.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Key structural variations among similar compounds include differences in methoxy group positions, aromatic substituents, and core modifications (e.g., thiochroman-4-one vs. chroman-4-one). These changes significantly influence physicochemical properties and biological activities.

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
3-(3-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one C₂₆H₂₂O₈ 3-(3-methoxyphenoxy), 7-[2-(4-methoxyphenyl)-2-oxoethoxy], 2-methyl Potential α-glucosidase/anticancer agent (inferred)
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one C₂₇H₂₄O₇ 3-(3,4-dimethoxyphenyl), 4-methyl Not reported (structural analogue)
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a) C₂₄H₁₇ClO₆ 7-(2-(4-chlorophenyl)-2-oxoethoxy), 3-(4-methoxyphenyl) α-Glucosidase inhibitor (IC₅₀ = 12 µM)
4-(4-Methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one C₂₅H₂₀O₆ 4-(4-methoxyphenyl), 7-[2-(4-methylphenyl)-2-oxoethoxy] Anticancer candidate (in vitro)
3-[3-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene]chroman-4-one C₂₅H₂₀O₅ Benzylidene linkage at position 3, chroman-4-one core Anticancer (cell line screening)

Impact of Substituent Modifications

  • Methoxy Groups: The presence of methoxy groups (e.g., 3-methoxy vs. 4-methoxy) enhances solubility and bioavailability. For instance, 4a (4-methoxyphenyl) showed stronger α-glucosidase inhibition than non-methoxy analogues .
  • Core Modifications : Replacement of the chromen-4-one core with thiochroman-4-one (as in 3 ) introduces sulfur, altering electronic properties and binding affinity .

Critical Analysis of Research Findings

  • Structural-Activity Relationships (SAR) :
    • Methoxy groups at para positions (e.g., 4-methoxy) generally enhance bioactivity compared to meta positions .
    • The 2-methyl group in the target compound may sterically hinder enzyme binding compared to smaller substituents .
  • Conflicting results exist for thiochroman-4-one derivatives; some show high cytotoxicity but poor selectivity .

Biological Activity

3-(3-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include methoxyphenyl and methoxyphenoxy groups that enhance its pharmacological profile. Research has indicated its potential in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 3(3methoxyphenoxy)7[2(4methoxyphenyl)2oxoethoxy]2methyl4Hchromen4one\text{IUPAC Name }3-(3-\text{methoxyphenoxy})-7-[2-(4-\text{methoxyphenyl})-2-\text{oxoethoxy}]-2-\text{methyl}-4H-\text{chromen}-4-\text{one}

Molecular Formula: C26H22O7
Molecular Weight: 454.45 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups is known to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests potential use in treating inflammatory conditions.
  • Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals, reducing oxidative stress
Anti-inflammatoryInhibition of COX and LOX activity
AnticancerCytotoxic effects on MCF-7 and A549 cells

Case Studies

  • Antioxidant Activity Study : In a study assessing the antioxidant potential using DPPH assay, the compound demonstrated a significant reduction in DPPH radical concentration, indicating strong scavenging activity compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Study : In RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in nitric oxide (NO) production, suggesting effective inhibition of inflammatory mediators.
  • Cytotoxicity Assay : The compound was tested against several cancer cell lines using MTT assays. Results showed a dose-dependent decrease in cell viability, particularly notable in MCF-7 cells with an IC50 value of approximately 20 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.